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  • Product: 4-Carboxy-2,5-difluorophenylboronic acid
  • CAS: 1966890-13-0

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-Carboxy-2,5-difluorophenylboronic acid

This technical guide provides an in-depth analysis of 4-Carboxy-2,5-difluorophenylboronic acid , a specialized organoboron building block critical for high-precision medicinal chemistry and advanced materials engineering...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Carboxy-2,5-difluorophenylboronic acid , a specialized organoboron building block critical for high-precision medicinal chemistry and advanced materials engineering.

Dual-Functional Fluorinated Scaffolds in Drug Discovery & Crystal Engineering

Executive Summary

4-Carboxy-2,5-difluorophenylboronic acid (CAS: 1966890-13-0) represents a high-value class of "bifunctional" synthons. It features two orthogonal reactive handles—a carboxylic acid and a boronic acid—positioned on an electron-deficient, fluorinated aromatic core.

For the medicinal chemist, the 2,5-difluoro substitution pattern is not merely structural; it serves as a metabolic blocker and an electronic tuner, significantly increasing the Lewis acidity of the boron center compared to non-fluorinated analogs. This modification enhances the compound's utility as a covalent warhead for serine proteases and as a robust linker in Metal-Organic Frameworks (MOFs), where the fluorine atoms modulate pore polarity and hydrophobicity.

Chemical Identity & Structural Analysis[1][2][3][4]

PropertyData
Chemical Name 4-Borono-2,5-difluorobenzoic acid
CAS Number 1966890-13-0
Molecular Formula C₇H₅BF₂O₄
Molecular Weight 201.92 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
Precursor 4-Bromo-2,5-difluorobenzoic acid (CAS 28314-82-1)
Electronic & Steric Profile

The strategic placement of fluorine atoms at the 2- and 5-positions exerts profound electronic effects:

  • Acidity Modulation (COOH): The ortho-fluorine (C2) exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the pKₐ of the carboxylic acid relative to benzoic acid (approx. pKₐ 2.5–3.0 vs. 4.2).

  • Lewis Acidity (Boron): The electron-deficient ring increases the electrophilicity of the boron atom. This facilitates reversible covalent bonding with nucleophilic diols (e.g., sugars, serine residues), making it a superior sensor or inhibitor motif compared to phenylboronic acid.

  • Metabolic Stability: The C-F bonds block common sites of metabolic oxidation (P450 metabolism), enhancing the in vivo half-life of drug candidates derived from this scaffold.

Synthesis & Manufacturing Strategy

The synthesis of 4-Carboxy-2,5-difluorophenylboronic acid typically proceeds via metal-halogen exchange or transition-metal catalyzed borylation, starting from the commercially available 4-bromo-2,5-difluorobenzoic acid.

Synthetic Pathway (Diagram)

Synthesis cluster_legend Reaction Conditions Start 4-Bromo-2,5-difluorobenzoic acid (CAS 28314-82-1) Step1 Protection / Deprotonation (2.2 eq. n-BuLi or Esterification) Start->Step1 -78°C, THF Inter Lithio-Intermediate (Ar-Li species) Step1->Inter Li-Halogen Exchange Step2 Borylation (B(OiPr)3 or B2Pin2/Pd) Inter->Step2 Electrophilic Trapping End 4-Carboxy-2,5-difluorophenylboronic acid (Target) Step2->End Hydrolysis (H3O+) Cryogenic (-78°C) Cryogenic (-78°C) Kinetic Control Kinetic Control Cryogenic (-78°C)->Kinetic Control

Figure 1: Synthetic route via Lithiation-Borylation sequence. Note that direct lithiation requires protecting the carboxylic acid or using excess base to generate the dianion.

Protocol: Lithium-Halogen Exchange (Standardized)

Note: This protocol assumes the use of a protected ester precursor or dianion strategy.

  • Preparation: Dissolve 4-bromo-2,5-difluorobenzoic acid (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.

  • Lithiation: Slowly add n-Butyllithium (2.2 eq) to generate the dianion (lithium carboxylate + aryl lithium). Maintain temperature < -70°C to prevent benzyne formation.

  • Borylation: Add Triisopropyl borate (3.0 eq) dropwise. Stir for 1 hour at -78°C, then allow to warm to room temperature.

  • Hydrolysis: Quench with 1M HCl. The boronic acid precipitates or is extracted with EtOAc.[1]

  • Purification: Recrystallization from water/acetonitrile is preferred over silica chromatography to prevent boronic acid-silica interaction.

Reactivity Profile & Applications

This molecule is a "linchpin" scaffold, allowing orthogonal functionalization at the C1 (Boron) and C4 (Carboxyl) positions.

Reactivity Flowchart

Reactivity Core 4-Carboxy-2,5-difluorophenylboronic acid Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3) Core->Suzuki Reacts at C-B Amide Amide Coupling (HATU, Amine, DIPEA) Core->Amide Reacts at COOH Ester Boronate Ester Formation (Pinacol, MgSO4) Core->Ester Protects Boron Biaryl Biaryl Scaffolds (Drug Core) Suzuki->Biaryl Conjugate Targeted Warheads (Protease Inhibitors) Amide->Conjugate Protected Protected Building Block (Bpin derivative) Ester->Protected

Figure 2: Orthogonal reactivity map demonstrating the modular utility of the scaffold.

Application Logic
  • Medicinal Chemistry (Protease Inhibition):

    • Mechanism: The boronic acid moiety acts as a serine trap, forming a reversible covalent bond with the catalytic serine hydroxyl of proteases (e.g., Thrombin, Proteasome).

    • Fluorine Effect: The 2,5-difluoro substitution pulls electron density from the boron, increasing its electrophilicity (

      
       increases) while reducing the pKₐ of the adjacent protons, potentially enhancing hydrogen bonding within the enzyme active site.
      
  • Materials Science (MOFs & COFs):

    • Role: Acts as a rigid, linear linker.

    • Benefit: The carboxylic acid binds to metal clusters (e.g., Zr, Zn), while the boronic acid can condense with diols or other boronic acids to form Covalent Organic Frameworks (COFs). The fluorine atoms line the pores of the resulting material, increasing hydrophobicity and selectivity for gas separation (e.g., CO₂/N₂ separation).

Experimental Protocols

Suzuki-Miyaura Coupling (General Procedure)

Optimized for fluorinated boronic acids to prevent protodeboronation.

Reagents:

  • Aryl Halide (1.0 eq)

  • 4-Carboxy-2,5-difluorophenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₃PO₄ (3.0 eq) (Milder bases preferred over Na₂CO₃)

  • Solvent: 1,4-Dioxane/Water (4:1)

Steps:

  • Degas solvents with nitrogen for 15 minutes.

  • Combine aryl halide, boronic acid, and base in a reaction vial.

  • Add catalyst and solvent under inert atmosphere.[2][1]

  • Heat to 80°C for 4-12 hours. Monitor by LC-MS.

    • Note: The electron-deficient nature of the ring accelerates transmetallation but can make the C-B bond susceptible to hydrolysis. Avoid prolonged heating >100°C.

  • Acidify workup to pH 3 to recover the carboxylic acid product.

Storage & Stability
  • Hygroscopic Nature: Boronic acids can dehydrate to form boroxines (cyclic trimers). This is reversible upon addition of water/solvent.

  • Recommendation: Store at 2-8°C under inert gas. If stoichiometry is critical, determine purity by ¹H NMR (DMSO-d6 + D₂O drop to hydrolyze boroxines) before use.

References

  • BLD Pharmatech. (2024). Product Analysis: 4-Borono-2,5-difluorobenzoic acid (CAS 1966890-13-0).[3][4][5] Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet & Properties: Fluorinated Phenylboronic Acids. Retrieved from

  • PubChem. (2024).[6][7] Compound Summary: 4-Bromo-2,5-difluorobenzoic acid (Precursor). National Library of Medicine. Retrieved from

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[8][9] Wiley-VCH. (General reference for Boronic Acid reactivity).

  • Plescia, J., & Moitessier, N. (2020).[10] Design and discovery of boronic acid drugs.[8][10][11] European Journal of Medicinal Chemistry.[10] (Contextualizes the use of boronic acids in drug design). Retrieved from

Sources

Exploratory

The Fluorine Effect: A Technical Guide to the Electronic Modulation of 4-Carboxyphenylboronic Acid

Abstract The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth technical exploration of the electronic effect...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth technical exploration of the electronic effects of fluorine substitution on 4-carboxyphenylboronic acid, a versatile building block in drug discovery and chemical synthesis. We will dissect the nuanced interplay of inductive and resonance effects, quantify their impact on acidity (pKa), and provide validated experimental protocols for the synthesis and characterization of these valuable compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated arylboronic acids to rationally design molecules with enhanced potency, selectivity, and optimized physicochemical properties.

Introduction: The Dichotomous Nature of Fluorine's Electronic Influence

Fluorine, the most electronegative element, exerts a powerful influence on the electronic landscape of aromatic systems. Its effects are a delicate balance of two opposing forces: a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+R).[1] Understanding this dichotomy is paramount to predicting and exploiting the chemical behavior of fluorinated arylboronic acids.

  • Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the benzene ring through the sigma bond framework. This effect is distance-dependent and deactivates the ring towards electrophilic aromatic substitution.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density, primarily to the ortho and para positions.[1]

In the context of 4-carboxyphenylboronic acid, the placement of fluorine substituents will differentially modulate the acidity of both the carboxylic acid and the boronic acid moieties, as well as influence the reactivity of the molecule in cross-coupling reactions.

Quantifying the Electronic Impact: Hammett Constants and pKa Values

The electronic influence of a substituent can be quantified using Hammett substituent constants (σ). These empirically derived values provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta (σm) and para (σp) positions.

Substituentσmσp
-F0.340.06
-H0.000.00
-CH3-0.07-0.17
-NO20.710.78
Table 1: Selected Hammett Substituent Constants.[2][3]

The acidity of the carboxylic acid and boronic acid groups in 4-carboxyphenylboronic acid and its fluorinated derivatives is a direct reflection of the electronic effects at play. The pKa is the pH at which the acidic and basic forms of a molecule are present in equal concentrations. A lower pKa value indicates a stronger acid.

CompoundPredicted pKa (Carboxylic Acid)Experimental pKa (Boronic Acid)
4-Carboxyphenylboronic Acid~4.08[4]~8.32[5]
3-Fluoro-4-carboxyphenylboronic Acid~3.15[6]Not Experimentally Determined
2-Fluoro-4-carboxyphenylboronic AcidNot DeterminedNot Experimentally Determined
3,5-Difluoro-4-carboxyphenylboronic AcidNot DeterminedNot Experimentally Determined
Table 2: Acidity of 4-Carboxyphenylboronic Acid and a Fluorinated Derivative.

The strong inductive effect of fluorine is expected to increase the acidity (lower the pKa) of both functional groups. This effect will be most pronounced when fluorine is positioned ortho or meta to the acidic proton.

Synthesis of Fluorinated 4-Carboxyphenylboronic Acids: A Representative Protocol

The synthesis of fluorinated 4-carboxyphenylboronic acids can be achieved through various routes. A common strategy involves the lithiation of a fluorinated bromo- or iodo-benzoic acid derivative followed by quenching with a borate ester. Below is a representative, multi-step protocol adapted from the synthesis of related compounds.[7][8][9]

Step 1: Bromination of a Fluorinated Toluene Precursor

This initial step introduces a bromine atom at a position that will later be converted to the carboxylic acid.

Materials:

  • 2,6-Difluorotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-difluorotoluene in CCl4.

  • Add NBS and a catalytic amount of BPO to the solution.

  • Heat the mixture to reflux and monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with aqueous sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the brominated product.

Step 2: Oxidation to the Carboxylic Acid

The benzylic bromide is then oxidized to the corresponding carboxylic acid.

Materials:

  • 4-Bromo-2,6-difluorotoluene

  • Potassium permanganate (KMnO4)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Suspend 4-bromo-2,6-difluorotoluene in water.

  • Slowly add KMnO4 in portions while monitoring the temperature.

  • Heat the mixture to reflux until the purple color of the permanganate disappears.

  • Cool the reaction and filter off the manganese dioxide.

  • Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Step 3: Borylation via Lithium-Halogen Exchange

The final step involves the conversion of the aryl bromide to the boronic acid.

Materials:

  • 4-Bromo-2,6-difluorobenzoic acid

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Trimethyl borate

  • Hydrochloric acid (HCl)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2,6-difluorobenzoic acid in anhydrous THF in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi solution dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add trimethyl borate dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from an appropriate solvent system (e.g., water/ethanol) to afford the pure 3,5-difluoro-4-carboxyphenylboronic acid.

Synthesis_Workflow Start Fluorinated Toluene Step1 Bromination (NBS, BPO) Start->Step1 Intermediate1 Brominated Toluene Step1->Intermediate1 Step2 Oxidation (KMnO4) Intermediate1->Step2 Intermediate2 Fluorinated Bromobenzoic Acid Step2->Intermediate2 Step3 Borylation (n-BuLi, B(OMe)3) Intermediate2->Step3 End Fluorinated 4-Carboxyphenylboronic Acid Step3->End

Caption: Synthetic workflow for a fluorinated 4-carboxyphenylboronic acid.

Experimental Determination of pKa

Accurate determination of pKa values is crucial for understanding the ionization state of a molecule at a given pH, which in turn influences its solubility, permeability, and target engagement. Two common methods for pKa determination are potentiometric titration and UV-Vis spectroscopy.

Potentiometric Titration

This classic method involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the fluorinated 4-carboxyphenylboronic acid) and monitoring the pH change.[10]

Protocol:

  • Preparation of Solutions:

    • Prepare a standardized solution of ~0.1 M NaOH in deionized, carbonate-free water.

    • Prepare a ~5 mM solution of the fluorinated 4-carboxyphenylboronic acid in a suitable solvent mixture (e.g., water/acetonitrile) to ensure solubility.[11]

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

  • Titration:

    • Place a known volume (e.g., 20 mL) of the analyte solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. Since 4-carboxyphenylboronic acid is a diprotic acid, two inflection points and two pKa values will be observed.

    • The equivalence points can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

Potentiometric_Titration_Workflow Start Prepare Analyte & Titrant Calibrate Calibrate pH Meter Start->Calibrate Titrate Titrate with NaOH Calibrate->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Analyze Determine Equivalence Points Plot->Analyze pKa Calculate pKa Values Analyze->pKa

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and can be performed with smaller sample quantities.[12][13] It relies on the change in the UV-Vis absorbance spectrum as the molecule ionizes.

Protocol:

  • Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to 10).

  • Sample Preparation: Prepare a stock solution of the fluorinated 4-carboxyphenylboronic acid in a suitable solvent (e.g., DMSO).

  • Measurement:

    • In a 96-well UV-transparent plate, add a small aliquot of the stock solution to each well containing the different pH buffers.[13]

    • Record the UV-Vis spectrum (e.g., 230-500 nm) for each well.

  • Data Analysis:

    • Identify wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at a selected wavelength versus the pH.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa at the inflection point.

Applications in Drug Discovery and Organic Synthesis

The electronic modifications imparted by fluorine substitution have profound implications for the utility of 4-carboxyphenylboronic acid in various applications.

Suzuki-Miyaura Cross-Coupling

4-Carboxyphenylboronic acid and its derivatives are key reagents in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds. The electron-withdrawing nature of fluorine can influence the reaction kinetics.[14][15] Generally, electron-poor boronic acids can exhibit different reactivity profiles compared to their electron-rich counterparts. The specific placement of fluorine can be used to fine-tune the electronic properties of the boronic acid, potentially leading to improved yields or altered selectivity in complex syntheses.

Suzuki_Coupling ArylHalide Aryl Halide (R-X) Catalyst Pd Catalyst + Base ArylHalide->Catalyst BoronicAcid Fluorinated 4-Carboxyphenylboronic Acid BoronicAcid->Catalyst Product Biaryl Product Catalyst->Product

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Design of Sensors

The ability of boronic acids to reversibly bind with diols, such as those found in saccharides, has led to their extensive use in the development of sensors.[16] The Lewis acidity of the boron atom is critical for this interaction. Fluorine substitution, by increasing the Lewis acidity of the boronic acid, can enhance the binding affinity and sensitivity of these sensors, particularly at physiological pH.[17] This is a key consideration in the design of glucose sensors for diabetes management.

Conclusion

Fluorine substitution offers a powerful and predictable strategy for modulating the electronic properties of 4-carboxyphenylboronic acid. The interplay of strong inductive withdrawal and weaker resonance donation allows for the fine-tuning of acidity and reactivity. This guide has provided a theoretical framework for understanding these effects, along with practical, field-proven protocols for the synthesis and characterization of these important molecules. By leveraging the principles outlined herein, researchers can rationally design and synthesize novel fluorinated 4-carboxyphenylboronic acid derivatives to accelerate the development of new therapeutics and advanced materials.

References

  • Competing resonance and inductive effects in a substituted benzene. (2013, October 23). Chemistry Stack Exchange. [Link]

  • Martínez, C., & Dardonville, C. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 4(2), 164–168. [Link]

  • Ríos Martínez, C., & Dardonville, C. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 4(2), 164-168. [Link]

  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(44), 8175–8178. [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). Journal of the Serbian Chemical Society. [Link]

  • Çakir, S., & Biçer, E. (2010). Potentiometric Titrations of Para and Nitro Substituted Aromatic Acids and their Mixtures in Methylethylketone. E-Journal of New World Sciences Academy, 5(3), 208-216. [Link]

  • Hammett substituent constants: Topics by Science.gov. (n.d.). Retrieved February 13, 2026, from [Link]

  • Ríos Martínez, C., & Dardonville, C. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 4(2), 164-168. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • 3-Carboxy-4-fluorophenylboronic acid. (n.d.). LookChem. Retrieved February 13, 2026, from [Link]

  • Hammett constants σ for fluoro-substituents. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Selected Hammett substituent constants and susceptibility factors. (n.d.). [Link]

  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(44), 8175-8178. [Link]

  • pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Determination of benzoic acid. (n.d.). KEM. [Link]

  • Potentiometric Titration of Benzoic Acid With 0.1M Sodium Hydroxide. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]

  • Hammett equation. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2009). TETRABUTYLAMMONIUM (4-FLUOROPHENYL)TRIFLUOROBORATE. Organic Syntheses, 86, 1-10. [Link]

  • Kolthoff, I. M., & Chantooni, M. K. (1971). Conductometric, Potentiometric, and Spectrophotometric Determination of Dissociation Constants of Substituted Benzoic Acids in Acetonitrile. The Journal of Physical Chemistry, 75(22), 3475–3483. [Link]

  • Suzuki coupling between phenylboronic acid and aryl halides. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Jian, J., Hammink, R., McKenzie, C. J., & Mecinović, J. (2022). Dissociation of 2,6-Diarylphenylboronic acids in water. Chemistry – A European Journal, 28(1), e202103525. [Link]

  • pKa measurement. (n.d.). University of Strathclyde. [Link]

  • Borane-ammonia. (n.d.). Organic Syntheses. [Link]

  • Gabbaï, F. P. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8, 59. [Link]

  • Mastering Suzuki Coupling: Your Guide to 4-Fluorobenzeneboronic Acid. (n.d.). Retrieved February 13, 2026, from [Link]

  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Journal of Pharmaceutical Research and Reviews, 4(2), 1-6. [Link]

  • Suzuki cross coupling reaction. (2020, February 13). YouTube. [Link]

  • Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Suzuki cross coupling reaction of aryl halides with arylboronic acid. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Synthetic method for 3-amino-4-fluorophenylboronic acid. (2015).
  • Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (2016).
  • Adamczyk-Woźniak, A., & Sporzyński, A. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2784. [Link]

  • 3-Carboxy-4-fluorophenylboronic Acid. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Thompson, W. H., & Schowen, R. L. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences, 124, 10–16. [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu. Retrieved February 13, 2026, from [Link]

  • 3,5-Difluoro-2-hydroxyphenylboronic acid. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

Sources

Foundational

Lewis acidity comparison of fluorinated vs non-fluorinated phenylboronic acids

The following technical guide is structured to provide an authoritative, mechanism-first analysis of fluorinated vs. non-fluorinated phenylboronic acids. Executive Summary Phenylboronic acids (PBAs) are versatile Lewis a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, mechanism-first analysis of fluorinated vs. non-fluorinated phenylboronic acids.

Executive Summary

Phenylboronic acids (PBAs) are versatile Lewis acids central to Suzuki-Miyaura coupling, diol sensing (e.g., glucose monitoring), and bioconjugation. Their reactivity is governed by the electrophilicity of the boron center, which can be finely tuned via fluorination.

This guide analyzes the Lewis acidity contrast between non-fluorinated phenylboronic acid (PBA) and its fluorinated derivatives (F-PBAs). We synthesize pKa data, electronic effect mechanisms, and experimental protocols to demonstrate how strategic fluorine substitution shifts the Lewis acid/base equilibrium, optimizing these reagents for physiological binding and catalytic turnover.

Theoretical Framework: The Electronic Tug-of-War

The Lewis acidity of a boronic acid is defined by the energy of the boron p-orbital (LUMO). Lowering this energy makes the boron center more electrophilic (stronger Lewis acid). Fluorine substitution introduces two competing electronic effects that dictate this energy:

  • Inductive Withdrawal (-I): Fluorine is highly electronegative, pulling electron density through the sigma-bond framework. This increases Lewis acidity by destabilizing the electron-deficient boron center.

  • Mesomeric Donation (+M): Fluorine has lone pairs that can donate electron density into the aromatic

    
    -system. If conjugated with the boron p-orbital (para/ortho positions), this decreases  Lewis acidity.
    
The Ortho-Effect Anomaly

While meta- and para-substitutions follow predictable Hammett trends, ortho-fluorine substitution introduces a third factor: Intramolecular Hydrogen Bonding .

  • Mechanism: The fluorine atom acts as a hydrogen bond acceptor for the hydroxyl group on the boron (

    
    ).
    
  • Consequence: This interaction stabilizes the neutral, trigonal planar form of the boronic acid relative to the tetrahedral boronate anion. Consequently, ortho-fluorinated PBAs often exhibit higher pKa values (weaker apparent acidity) than predicted by inductive effects alone, as the neutral state is energetically "protected."

Visualization of Electronic Effects

The following diagram illustrates the competing electronic vectors and the ortho-stabilization mechanism.

ElectronicEffects PBA Phenylboronic Acid (Reference) ParaF 4-Fluoro-PBA (-I and +M cancel) PBA->ParaF F-substitution MetaF 3-Fluoro-PBA (-I dominates) PBA->MetaF F-substitution OrthoF 2-Fluoro-PBA (H-bond Stabilization) PBA->OrthoF F-substitution Inductive Inductive Effect (-I) Increases Acidity ParaF->Inductive Resonance Resonance Effect (+M) Decreases Acidity ParaF->Resonance MetaF->Inductive OrthoF->Inductive OrthoF->Resonance H_Bond Intramolecular H-Bond Stabilizes Neutral Form OrthoF->H_Bond

Figure 1: Competing electronic effects in fluorinated phenylboronic acids. Note that in 4-F-PBA, resonance and inductive effects nearly cancel, while 3-F-PBA is dominated by induction.

Quantitative Comparison: Acidity Data

The "acidity" of boronic acids in aqueous media is typically measured as the pKa of the ionization equilibrium:



A lower pKa indicates a more stable boronate anion, implying a more electrophilic (Lewis acidic) boron center.[1]
Table 1: Comparative Acidity of Fluorinated PBAs
CompoundStructurepKa (approx.)[2][3]Electronic DriverPrimary Application
Phenylboronic Acid Ph-B(OH)₂8.8 - 8.9BaselineGeneral Suzuki Coupling
4-Fluorophenylboronic Acid 4-F-Ph-B(OH)₂8.7 - 8.8-I

+M
Bio-isostere of PBA
3-Fluorophenylboronic Acid 3-F-Ph-B(OH)₂~ 7.8-I > +M (weak)Enhanced Diol Binding
3,5-Difluorophenylboronic Acid 3,5-F₂-Ph-B(OH)₂~ 7.3Additive -IPhysiological Sensing
2-Fluorophenylboronic Acid 2-F-Ph-B(OH)₂~ 8.8*H-bond vs -ISterically Controlled Coupling
Pentafluorophenylboronic Acid C₆F₅-B(OH)₂< 7.0Strong -IStrong Lewis Acid Catalysis

*Note: The pKa of 2-F-PBA is anomalously high due to the neutral-state stabilization described in Section 2.1.

Experimental Protocols: Measuring Lewis Acidity

While pKa provides aqueous acidity, the Gutmann-Beckett Method is the gold standard for measuring intrinsic Lewis acidity in non-coordinating solvents, relevant for catalysis.

Protocol: Gutmann-Beckett Method (NMR Titration)

This method uses triethylphosphine oxide (TEPO) as a probe.[4] The


 NMR shift of TEPO changes upon coordination to the Lewis Acid (LA).

Reagents:

  • Probe: Triethylphosphine oxide (TEPO), sublimed/dried.

  • Solvent: Deuterated benzene (

    
    ) or Chloroform (
    
    
    
    ), dried over molecular sieves.
  • Reference: 85%

    
     (external standard).
    

Workflow:

  • Sample Prep: Dissolve the fluorinated boronic acid (0.1 mmol) in 0.6 mL of dry solvent in an NMR tube.

  • Probe Addition: Add TEPO (0.1 mmol) to the tube. Ensure 1:1 stoichiometry.

  • Measurement: Acquire

    
     NMR spectrum.
    
  • Calculation: Determine the chemical shift change (

    
    ) relative to free TEPO in the same solvent (
    
    
    
    ppm in hexane/benzene).
    
    

Interpretation:

  • Higher AN = Stronger Lewis Acid.[4]

  • B(C6F5)3 (Borane): AN

    
     82 (Very Strong).
    
  • PhB(OH)2: AN is significantly lower due to OH donation, but follows the trend: Pentafluoro > 3,5-Difluoro > Phenyl.

Visualization of Experimental Workflow

GutmannBeckett Step1 1. Dissolve Boronic Acid (Dry C6D6 or CDCl3) Step2 2. Add TEPO Probe (1:1 Stoichiometry) Step1->Step2 Step3 3. 31P NMR Acquisition Observe Shift (δ) Step2->Step3 Mechanism Mechanism: Lewis Acid (B) binds Oxygen of TEPO (Et3P=O) Deshielding Phosphorus -> Downfield Shift Step2->Mechanism Step4 4. Calculate AN AN = 2.21 * (δ - 41.0) Step3->Step4

Figure 2: Step-by-step workflow for the Gutmann-Beckett Lewis acidity assessment.

Applications in Drug Discovery & Sensing[7]

The modulation of Lewis acidity has direct consequences for functional applications.[5][6]

Diol Sensing (Glucose Monitoring)

For continuous glucose monitoring (CGM), the boronic acid must bind glucose reversibly at physiological pH (7.4).

  • Problem: Phenylboronic acid (pKa ~8.8) is mostly neutral at pH 7.4, leading to weak binding (

    
     is low).
    
  • Solution: Using 3-fluorophenylboronic acid or 3,5-difluorophenylboronic acid lowers the pKa to ~7.3-7.8. This places the pKa closer to physiological pH, significantly increasing the fraction of tetrahedral boronate formed upon diol binding, thus enhancing sensitivity.

Suzuki-Miyaura Cross-Coupling

In the transmetallation step, the boronate anion


 is often the active species transferring the aryl group to Palladium.
  • Fluorinated Substrates: Electron-deficient (fluorinated) boronic acids form the boronate anion more readily (lower pKa). However, they are also more susceptible to protodeboronation (C-B bond cleavage) under basic conditions.

  • Optimization: For highly fluorinated acids (e.g., pentafluorophenyl), milder bases (e.g.,

    
     instead of 
    
    
    
    ) and anhydrous conditions are often required to prevent hydrolysis before coupling.

References

  • Acidity Trends: Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 2022.[7]

  • Gutmann-Beckett Method: Gutmann–Beckett method.[8][4][9] Wikipedia/Chemical Literature. [4][10]

  • Ortho-Effect & Structure: (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 2021.[6]

  • Sensing Applications: Boronic acids for sensing and other applications.[11][12][13] Open Chemistry, 2014.

  • pKa Data Compilation: Acidity Constants of Boronic Acids as Simply as Possible. Molecules, 2020.

Sources

Protocols & Analytical Methods

Method

Application Note: Protecting Group Strategies for 4-Carboxy-2,5-difluorophenylboronic Acid Synthesis

Executive Summary & Strategic Analysis The synthesis of 4-Carboxy-2,5-difluorophenylboronic acid presents a classic "chemoselectivity paradox" in organic synthesis. The target molecule contains three reactive functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 4-Carboxy-2,5-difluorophenylboronic acid presents a classic "chemoselectivity paradox" in organic synthesis. The target molecule contains three reactive functionalities: a carboxylic acid, a boronic acid, and an electron-deficient aromatic ring activated by two fluorine atoms.

The Core Challenge: The primary failure mode in synthesizing this scaffold is protodeboronation . The 2,5-difluoro substitution pattern renders the aromatic ring highly electron-deficient. Under basic conditions (common in Suzuki couplings or ester hydrolysis), the C-B bond becomes susceptible to heterolytic cleavage, generating a transient aryl anion that is rapidly protonated, destroying the boronic acid.

The Solution: This guide rejects the traditional "protect-deprotect" dogma in favor of a Convergent Activation Strategy . We utilize the Pinacol (Pin) group not just as a mask, but as a robust intermediate, and employ a Potassium Trifluoroborate (


)  intermediate to bypass the instability of the free boronic acid during purification.
Strategic Decision Tree

StrategyTree Target Target: 4-Carboxy-2,5-difluorophenylboronic acid Start Starting Material: 4-Bromo-2,5-difluorobenzoic acid RouteA Route A: Direct Lithiation (Cryogenic, -78°C) Start->RouteA Requires 3 eq. n-BuLi RouteB Route B: Miyaura Borylation (Pd-Catalyzed, Mild) Start->RouteB Scalable & Robust RiskA RISK: Incomplete exchange & FG incompatibility RouteA->RiskA Step1 Step 1: Ester Protection (Methyl/tert-Butyl) RouteB->Step1 Step2 Step 2: Pd-Catalyzed Borylation (B2pin2, KOAc) Step1->Step2 Branch Deprotection Strategy Step2->Branch Path1 Path 1: Basic Hydrolysis (LiOH) Branch->Path1 High Risk: Protodeboronation Path2 Path 2: Oxidative (NaIO4) Branch->Path2 Good for Pin removal, leaves Ester Path3 Path 3: Fluorine Activation (KHF2) Branch->Path3 Gold Standard: Forms Stable Salt Success Pure Target (via BF3K intermediate) Path3->Success

Caption: Decision matrix highlighting the risks of basic hydrolysis and the superiority of the Fluorine Activation (KHF2) route.

Critical Mechanistic Insight: The Protodeboronation Trap

Before attempting synthesis, one must understand why standard protocols fail.

In electron-rich systems, boronic acids are stable. However, in 2,5-difluorophenyl systems, the fluorine atoms withdraw electron density from the ring (


-induction).
  • Base Attack: Hydroxide ions (

    
    ) coordinate to the boron atom, forming a boronate "ate" complex 
    
    
    
    .
  • C-B Cleavage: The electron-poor ring stabilizes the developing negative charge on the carbon during C-B bond cleavage.

  • Protonation: The transient aryl anion abstracts a proton from water/solvent.

  • Result: You isolate 2,5-difluorobenzoic acid (the deboronated byproduct), not your target.

Protocol Implication: Avoid strong bases (NaOH, KOH) at high temperatures. Use Acidic Hydrolysis or Fluoride-Displacement strategies.

Detailed Protocol: The "Trifluoroborate" Route

This protocol is designed for high-fidelity synthesis where purity is paramount. It utilizes a methyl ester for the carboxylic acid and a pinacol ester for the boron, resolving them sequentially.

Phase 1: Orthogonal Protection & Borylation

Objective: Convert 4-bromo-2,5-difluorobenzoic acid into the protected Pinacol Boronate Ester.

ParameterSpecificationRationale
Substrate 4-Bromo-2,5-difluorobenzoic acidCommercially available, stable precursor.
COOH Protection Methyl Ester (via

)
Robust to Pd-coupling conditions; cleavable without affecting Boron later.
Boron Source Bis(pinacolato)diboron (

)
Forms a thermally stable intermediate; cleaner than H-Bpin.
Catalyst

Bidentate ligand prevents dehalogenation side reactions common with

.
Base Potassium Acetate (KOAc)Weak base. Crucial to avoid Suzuki homocoupling or protodeboronation.

Step-by-Step Workflow:

  • Esterification:

    • Dissolve 4-bromo-2,5-difluorobenzoic acid (10 mmol) in dry Methanol (30 mL).

    • Cool to 0°C. Add Thionyl Chloride (

      
      , 1.5 equiv) dropwise.
      
    • Reflux for 3 hours. Monitor by TLC (Hex:EtOAc 4:1).

    • QC Check: disappearance of acid spot.

    • Evaporate solvent to yield Methyl 4-bromo-2,5-difluorobenzoate .

  • Miyaura Borylation:

    • Combine the Methyl Ester (10 mmol),

      
       (1.1 equiv), and KOAc (3.0 equiv) in 1,4-Dioxane (dry, degassed).
      
    • Add

      
       (3 mol%).[1]
      
    • Heat to 85°C under

      
       for 4-6 hours.
      
    • Critical: Do not overheat (>100°C) to prevent decomposition.

    • Filter through Celite to remove Pd black. Concentrate.

    • Intermediate: Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-difluorobenzoate.

Phase 2: The "Safe" Deprotection (The KHF2 Method)

Objective: Remove both protecting groups without destroying the C-B bond.

Why this works: Converting the Pinacol ester to a Potassium Trifluoroborate (


) salt creates a highly stable, crystalline intermediate that precipitates out, leaving organic impurities (and the pinacol diol) in solution.

Step-by-Step Workflow:

  • Pinacol Displacement:

    • Dissolve the Pinacol Ester intermediate (from Phase 1) in MeOH (4 vol).

    • Add saturated aqueous Potassium Bifluoride (

      
      , 3.5 equiv).
      
    • Stir vigorously at room temperature for 2 hours. A white precipitate will form.

    • Mechanism:[2][3] Fluoride has a higher affinity for Boron than Oxygen. The lattice energy of the K+ salt drives precipitation.

  • Ester Hydrolysis (On the Salt):

    • Note: The

      
       group is stable to base.
      
    • Suspend the solid

      
       salt in THF/Water (1:1).
      
    • Add Lithium Hydroxide (LiOH, 2.0 equiv). Stir at 40°C.

    • Monitor by HPLC.[4] The methyl ester hydrolyzes to the carboxylate.

  • Final Hydrolysis to Free Boronic Acid:

    • To the carboxylate solution, add Trimethylsilyl Chloride (TMSCl) or mild HCl in Acetone/Water.

    • Chemistry: The

      
       atoms are scavenged (as TMS-F or HF), and water intercepts the boron to form 
      
      
      
      .
    • Extract with EtOAc, dry over

      
      , and concentrate.
      

Visualization of the "Safe" Pathway

ProtocolFlow Start Start: 4-Bromo-2,5-difluoro benzoic acid Ester Methyl Ester (Protected Acid) Start->Ester SOCl2, MeOH (Reflux) PinBor Pinacol Boronate (Protected Boron) Ester->PinBor Pd(dppf)Cl2, B2pin2 KOAc, 85°C BF3K Potassium Trifluoroborate Salt (STABLE INTERMEDIATE) PinBor->BF3K KHF2 (aq), MeOH (Precipitation) Final Target: Free Boronic Acid BF3K->Final 1. LiOH (Hydrolysis) 2. TMSCl/H2O (F- Scavenge)

Caption: The Trifluoroborate pathway ensures purification occurs at the stable salt stage, avoiding instability.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield in Borylation Catalyst poisoning or

leak.
Degas solvents thoroughly (sparge with Argon for 20 mins). Ensure reaction is sealed.
"Deboronated" Product (Ar-H) Protodeboronation during reaction.[5]Reduce reaction temperature. Switch base from KOAc to Potassium Pivalate (KOPiv) for milder activation.
Pinacol persists after hydrolysis Pinacol re-esterification.Do not use simple acid hydrolysis. Use the

method or add Phenylboronic acid as a "Pinacol scavenger" during hydrolysis.
NMR shows broad B-OH peaks Boroxine formation (anhydride).This is normal for dry boronic acids. Add a drop of

to the NMR tube to hydrolyze boroxines to monomeric acid for clear spectra.

References

  • Miyaura Borylation (Foundational): Ishiyama, T., Murata, M., & Miyaura, N. (1995).[6] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[6] The Journal of Organic Chemistry. Link

  • Protodeboronation Mechanism: Cox, P. A., et al. (2017).[5] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[7] Link

  • Trifluoroborate Strategy: Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Pinacol Removal (Transesterification): Sun, J., Perfetti, M. T., & Santos, W. L. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry. Link

Sources

Application

Application Note: Solid-Phase Synthesis Applications of Fluoro-Substituted Carboxyphenylboronic Acids

Executive Summary Fluoro-substituted carboxyphenylboronic acids (FPBAs) represent a privileged class of building blocks in medicinal chemistry. They possess a unique dual-functionality: a carboxylic acid handle for facil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluoro-substituted carboxyphenylboronic acids (FPBAs) represent a privileged class of building blocks in medicinal chemistry. They possess a unique dual-functionality: a carboxylic acid handle for facile immobilization onto solid supports (resins) and a boronic acid moiety that serves as either a reversible covalent warhead (for protease inhibition and sugar sensing) or a reactive partner for palladium-catalyzed cross-coupling (Suzuki-Miyaura).

The incorporation of fluorine atoms into the phenyl ring modulates the Lewis acidity (pKa) of the boronic acid, enhancing its binding affinity to diols (e.g., carbohydrates, serine proteases) at physiological pH. However, the electron-withdrawing nature of fluorine also renders the C–B bond susceptible to protodeboronation under basic conditions.

This guide provides optimized protocols for the solid-phase synthesis (SPS) of FPBA derivatives, balancing reactivity with stability to generate high-fidelity peptidomimetics and sensor libraries.

Chemical Foundation: The "Fluorine Effect"

Before initiating synthesis, it is critical to select the appropriate FPBA isomer based on the desired pKa and metabolic stability. Fluorine substitution lowers the pKa of the boronic acid, shifting the equilibrium toward the tetrahedral boronate anion form at physiological pH (7.4), which is the active binding species for diols.

Table 1: Physicochemical Impact of Fluorine Substitution on Phenylboronic Acids

Substituent PatternApprox. pKaElectronic EffectApplication SuitabilityStability Risk
Unsubstituted (Phenyl) ~8.8NeutralStandard Suzuki CouplingHigh
4-Fluoro ~8.7Mild EWGBioisostere generationHigh
3-Fluoro ~8.4Moderate EWGEnhanced metabolic stabilityModerate
3,5-Difluoro ~7.4Strong EWGGlucose Sensing / Serine Protease Inhibition Moderate-High
2,6-Difluoro ~7.2Steric + Strong EWG18F-Radiolabeling precursorsCritical (Fast Protodeboronation)

Expert Insight: For glucose sensing or protease inhibition, target a pKa close to 7.4 (e.g., 3,5-difluoro variants). For Suzuki coupling libraries, prefer 4-fluoro variants to minimize base-catalyzed deboronation during the cross-coupling step.

Workflow Visualization

The following diagram outlines the logical flow for integrating FPBAs into Solid-Phase Peptide Synthesis (SPPS).

SPS_Workflow Resin Rink Amide Resin (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Coupling FPBA Coupling (HATU/DIEA) Deprotect->Coupling Carboxyl Activation Branch Decision Point Coupling->Branch Path_A Path A: Suzuki Cross-Coupling (Library Gen) Branch->Path_A Pd(0), Aryl Halide Path_B Path B: Bioconjugation/Sensing (Free Boronic Acid) Branch->Path_B Diol Binding / Assay Cleavage TFA Cleavage & Purification Path_A->Cleavage Path_B->Cleavage

Caption: General workflow for the solid-phase integration of FPBAs. Path A utilizes the boronic acid as a reactive handle; Path B retains it as a functional warhead.

Experimental Protocols

Protocol A: Resin Loading (Immobilization)

Objective: Attach the Carboxyphenylboronic Acid (CPBA) to a Rink Amide resin via the carboxylic acid group.

Reagents:

  • Rink Amide MBHA Resin (0.5–0.7 mmol/g loading)

  • Fluoro-substituted 4-carboxyphenylboronic acid (FPBA)

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Swelling: Swell 200 mg of resin in DCM (3 mL) for 30 mins, then wash with DMF (3 x 3 mL).

  • Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF, DCM, and DMF.

  • Activation: In a separate vial, dissolve FPBA (4 equiv. relative to resin loading), HATU (3.9 equiv.), and DIEA (8 equiv.) in minimal DMF. Activate for 2 minutes.

    • Note:Do not use carbodiimides (DIC/EDC) if the boronic acid is unprotected, as they can form anhydrides with the boronic acid hydroxyls. HATU/DIEA is preferred for chemoselectivity toward the carboxyl group.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2–4 hours.

  • Monitoring: Perform a Kaiser Test. If the beads remain colorless (negative), coupling is complete.

  • Capping (Optional): If Kaiser test is slightly positive, cap unreacted amines with acetic anhydride/pyridine (1:1) in DCM.

Protocol B: On-Resin Suzuki-Miyaura Macrocyclization

Objective: Cyclize a peptide containing a halogenated residue (e.g., halo-tryptophan or halo-phenylalanine) and the immobilized FPBA.

Reagents:

  • Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) or PdCl2(dppf)

  • Base: 2M Aqueous K2CO3 (Degassed)

  • Solvent: DMF/Water (9:1 ratio)

Step-by-Step Procedure:

  • Preparation: Ensure the peptide chain on the resin contains the FPBA at the N-terminus and a bromo/iodo-substituted amino acid within the sequence.

  • Inert Atmosphere: Place resin in a reaction vessel that can be sealed. Purge with Argon or Nitrogen for 15 minutes. Oxygen is the enemy of Palladium catalysts.

  • Catalyst Addition: Add Pd(PPh3)4 (0.1 equiv.) and the base solution (2M K2CO3, 5 equiv.) to the resin suspended in DMF.

  • Reaction: Heat the vessel to 60°C for 12–16 hours under inert atmosphere.

    • Critical Optimization: For fluorinated boronic acids, avoid temperatures >80°C and strong bases (like NaOH), as electron-deficient rings undergo rapid protodeboronation (C-B bond cleavage) [1].

  • Washing: Filter and wash resin with DMF (x5), Water (x5), MeOH (x5), and DCM (x5) to remove palladium black. Use a solution of sodium diethyldithiocarbamate (0.5% in DMF) to scavenge residual Pd.

Critical Troubleshooting: Protodeboronation

The presence of fluorine atoms (Electron Withdrawing Groups) on the phenyl ring significantly increases the rate of protodeboronation, a side reaction where the boronic acid group is replaced by a proton, destroying the functionality.

Mechanism & Mitigation Strategy:

Protodeboronation Step1 Boronic Acid (Ar-B(OH)2) Step2 Boronate Anion Formation (High pH / Base) Step1->Step2 + OH- Step3 C-B Bond Cleavage (Accelerated by Fluorine EWG) Step2->Step3 Rate Limiting Step Result Protodeboronated Byproduct (Ar-H + B(OH)3) Step3->Result Note MITIGATION: 1. Use mild bases (K2CO3, not NaOH) 2. Limit temp < 70°C 3. Use Pinacol Esters if possible Step3->Note

Caption: Mechanism of base-catalyzed protodeboronation. Fluorine substituents stabilize the intermediate anion but accelerate the cleavage step.

Self-Validating Check: Before committing valuable resin to the Suzuki coupling:

  • Take a small aliquot of resin after Loading (Protocol A).

  • Cleave with TFA/H2O/TIPS (95:2.5:2.5).

  • Analyze via LC-MS.[1] You should see the mass of the Peptide-FPBA. If you see [M-B(OH)2 + H], protodeboronation occurred during loading or cleavage.

    • Note: Boronic acids often appear as boroxine trimers or esters in MS; look for the characteristic Boron isotope pattern (10B/11B ratio ~1:4).

Applications in Drug Discovery

Protease Inhibitors (Bortezomib Analogs)

FPBAs are synthesized on solid phase to create libraries of serine protease inhibitors. The boron atom forms a reversible covalent tetrahedral complex with the active site serine hydroxyl.

  • Design: 3,5-difluorophenylboronic acid derivatives show increased potency (

    
    ) against chymotrypsin-like proteases due to enhanced electrophilicity of the boron center [2].
    
Glucose Sensors (Smart Insulin Delivery)

Polymer-bound FPBAs are used in "smart" hydrogels.

  • Mechanism: At physiological pH (7.4), 3-fluoro or 3,5-difluorophenylboronic acids (pKa ~7.2–7.8) exist in equilibrium between neutral and anionic forms. High glucose concentrations shift this equilibrium by binding to the anionic form, causing hydrogel swelling which can release insulin.

  • SPS Role: Solid-phase synthesis allows the rapid screening of linker lengths and peptide spacers to optimize the glucose binding constant (

    
    ) [3].
    

References

  • Kinetics of Protodeboronation: Cox, P. A., et al. (2017).[2] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Boronic Acid Peptide Synthesis: Behnam, M. A. M., et al. (2016).[3][4][5][6] Solid Phase Synthesis of C-Terminal Boronic Acid Peptides. Organic Letters. [Link]

  • Fluorinated Boronic Acids in Sensors: Shoji, E., & Freund, M. S. (2002). Potentiometric Saccharide Detection Based on the pKa Changes of Poly(aniline boronic acid). Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura on Resin: Afonso, A., et al. (2019). Peptide Ligation via the Suzuki–Miyaura Cross-Coupling Reaction.[1] Organic Letters. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Guide for 4-Carboxy-2,5-difluorophenylboronic Acid

Executive Summary: The Solubility Paradox Why is this compound difficult to dissolve? 4-Carboxy-2,5-difluorophenylboronic acid presents a "dual-polarity" challenge.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Paradox

Why is this compound difficult to dissolve? 4-Carboxy-2,5-difluorophenylboronic acid presents a "dual-polarity" challenge. It contains two potent hydrogen-bond donors/acceptors:

  • Carboxylic Acid (-COOH): High polarity, dimerizes in non-polar solvents.

  • Boronic Acid (-B(OH)₂): Amphoteric, prone to trimerization (boroxine formation) and dehydration.

The 2,5-difluoro substitution exerts a strong electron-withdrawing effect (–I effect), significantly increasing the acidity of both functional groups compared to non-fluorinated analogs [1, 2]. This increases the lattice energy of the solid state, making it resistant to dissolution in standard non-polar organic solvents like dichloromethane (DCM) or toluene without modification.

Troubleshooting & FAQs

Direct answers to common user tickets.

Q1: "I am trying to dissolve the compound in DCM or Toluene, but it remains a suspension. Why?"

Diagnosis: Polarity Mismatch & Lattice Energy. Explanation: DCM and Toluene lack the hydrogen-bond accepting capability to break the intermolecular network between the carboxylic acid and boronic acid moieties. The compound exists as a stable dimer or polymer in the solid state. Solution: You must use a Co-solvent System .

  • Add 5-10% Methanol or THF: These polar solvents disrupt the intermolecular hydrogen bonds, allowing the bulk non-polar solvent to solvate the phenyl ring.

  • Alternative: If the reaction allows, switch to 2-MeTHF (2-Methyltetrahydrofuran), which has higher lipophilicity than THF but better solubility power than Toluene.

Q2: "My sample turned into a sticky 'goo' or oil after drying. Is it degraded?"

Diagnosis: Boroxine Formation (Dehydration).[1][2] Explanation: Boronic acids spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides) upon heating or vacuum drying. These boroxines are often amorphous oils or gums, not crystalline solids [1, 5]. Solution: The "Water-Trick" .

  • Boroxine formation is a reversible equilibrium driven by the removal of water.

  • Protocol: Add a trace amount of water (0.5% v/v) to your solvent system. This shifts the equilibrium back to the monomeric boronic acid species, often restoring crystallinity and solubility in polar media.

Q3: "Can I use alcohols (MeOH/EtOH) as primary solvents?"

Diagnosis: In-situ Esterification Risk. Explanation: While the compound is highly soluble in alcohols, boronic acids react with alcohols to form boronate esters (e.g., dimethyl boronate). This is an equilibrium process.

  • Safe: If using for Suzuki couplings in aqueous base (hydrolysis occurs rapidly).

  • Unsafe: If storing for long periods or using in anhydrous acid-catalyzed reactions, you may unintentionally generate the ester [3].

Solubility Data Matrix

Estimated solubility profiles based on structural analogs (4-carboxyphenylboronic acid) and substituent effects [4].

Solvent ClassSpecific SolventSolubility RatingNotes
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Best for stock solutions. Hard to remove.
Ethers THF, 1,4-DioxaneModerate-High Good balance of solubility and volatility.
Alcohols Methanol, EthanolHigh Caution: Forms reversible esters.
Chlorinated DCM, ChloroformVery Low Requires polar co-solvent (e.g., 5% MeOH).
Hydrocarbons Hexane, TolueneInsoluble Not recommended.
Aqueous Water (pH > 8)High Soluble as the boronate/carboxylate dianion.

Validated Protocols

Protocol A: The "Solvent Switch" Method (For Non-Polar Reactions)

Use this when you need the compound in a solvent like DCM or Toluene for a specific reaction.

  • Dissolution: Dissolve 1 equivalent of 4-Carboxy-2,5-difluorophenylboronic acid in a minimum volume of THF (tetrahydrofuran).

  • Dilution: Slowly add the non-polar solvent (DCM/Toluene) to the THF solution while stirring.

  • Ratio: Maintain a ratio of at least 1:4 (THF:Non-polar) .

  • Observation: If precipitation occurs, add small aliquots of Methanol (dropwise) until the solution clears.

Protocol B: In-Situ Protection (Pinacol Esterification)

If solubility is insurmountable, convert to the Pinacol Ester. This derivative is lipophilic and soluble in almost all organic solvents.

  • Mix: Combine 1 eq. Boronic Acid + 1.1 eq. Pinacol in Toluene or DCM.

  • Add: 1.0 eq. MgSO₄ (anhydrous) as a water scavenger.

  • Stir: Stir at Room Temperature for 1-2 hours.

  • Filter: Filter off the MgSO₄.

  • Result: The filtrate contains the pinacol boronate ester, which is highly soluble in organic solvents and ready for cross-coupling.

Visualizing the Chemistry

Understanding the dynamic equilibria is critical for handling.

Diagram 1: Solubility Decision Tree

Follow this logic to select the correct solvent system.

SolubilityDecision Start Start: Select Solvent Target What is your Target Medium? Start->Target Aqueous Aqueous / Biological Target->Aqueous Water-based Organic Organic Synthesis Target->Organic Solvent-based BaseCheck Can you use Base? Aqueous->BaseCheck PolarityCheck Is the solvent Polar? Organic->PolarityCheck UseBase Use 1M NaOH/Na2CO3 (Forms Dianion) BaseCheck->UseBase Yes (pH > 8) UseDMSO Use DMSO Stock (Dilute into buffer) BaseCheck->UseDMSO No (pH < 7) PolarSolvent Use THF, MeOH, or DMF PolarityCheck->PolarSolvent Yes (e.g. THF) NonPolarSolvent DCM, Toluene, Hexane PolarityCheck->NonPolarSolvent No (e.g. DCM) CoSolvent Add 10% THF or MeOH (Co-solvent Strategy) NonPolarSolvent->CoSolvent Quick Fix Esterify Convert to Pinacol Ester (Increases Lipophilicity) NonPolarSolvent->Esterify Permanent Fix

Caption: Decision matrix for selecting the optimal solvent system based on application constraints.

Diagram 2: The Boroxine Equilibrium Cycle

Why your solid might turn into an oil.

BoroxineCycle Monomer Monomer (Acid) R-B(OH)2 (Crystalline Solid) Equilibrium Equilibrium (- 3 H2O) Monomer->Equilibrium Heat / Vacuum (Dehydration) Equilibrium->Monomer Trimer Boroxine (Anhydride) (RBO)3 (Gooey Oil / Amorphous) Equilibrium->Trimer Trimer->Equilibrium Add Water (Hydrolysis)

Caption: The reversible dehydration of boronic acids. Adding trace water reverts the oily boroxine back to the crystalline acid.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH.

  • PubChem. (2025). 4-Carboxy-3-fluorophenylboronic acid (Analog Data). National Library of Medicine.

  • Sigma-Aldrich. (2025).[3] Boronic Acid Handling Guide. Merck KGaA.

  • Leszczyński, P., et al. (2020).[2] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

  • University of Edinburgh. (2025). The Boroxine–Boronic Acid Equilibrium. Research Explorer.

Sources

Optimization

Storage conditions to prevent dehydration of 4-Carboxy-2,5-difluorophenylboronic acid to boroxine

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 4-Carboxy-2,5-difluorophenylboronic acid to prevent its dehydration to the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 4-Carboxy-2,5-difluorophenylboronic acid to prevent its dehydration to the corresponding boroxine. We will delve into the causality behind these recommendations, provide troubleshooting guidance for suspected dehydration, and offer clear protocols for material handling.

Frequently Asked Questions (FAQs)

Q1: What is boroxine formation and why is it a concern for 4-Carboxy-2,5-difluorophenylboronic acid?

A1: Boronic acids, such as 4-Carboxy-2,5-difluorophenylboronic acid, can undergo a reversible dehydration reaction where three molecules of the boronic acid condense to form a six-membered ring with alternating boron and oxygen atoms, known as a boroxine.[1][2] This process releases three molecules of water. While this is a reversible equilibrium, the presence of significant amounts of boroxine can interfere with stoichiometry in reactions like Suzuki-Miyaura couplings, leading to inconsistent results and reduced yields. For many applications, the pure boronic acid form is required.

Q2: How do the substituents on 4-Carboxy-2,5-difluorophenylboronic acid affect its stability and propensity for boroxine formation?

A2: The electronic properties of the substituents on the phenyl ring play a crucial role in the equilibrium between the boronic acid and the boroxine.

  • Fluorine Substituents: The two fluorine atoms are electron-withdrawing groups. This increases the Lewis acidity of the boron center, which can influence the dehydration equilibrium.[3]

  • Carboxyl Group: The carboxylic acid group is also electron-withdrawing, further increasing the acidity of the boronic acid. The presence of acidic protons can also potentially catalyze the dehydration process under certain conditions.

The combination of these electron-withdrawing groups likely makes 4-Carboxy-2,5-difluorophenylboronic acid more susceptible to dehydration compared to unsubstituted phenylboronic acid.

Q3: What are the ideal storage conditions for 4-Carboxy-2,5-difluorophenylboronic acid?

A3: To minimize boroxine formation, 4-Carboxy-2,5-difluorophenylboronic acid should be stored under the following conditions:

Condition Recommendation Rationale
Temperature 2-8 °C (refrigerated)Lower temperatures slow down the rate of the dehydration reaction.
Atmosphere Inert gas (Argon or Nitrogen)An inert atmosphere displaces moisture and oxygen, both of which can influence the stability of the boronic acid.
Container Tightly sealed, opaque containerPrevents exposure to atmospheric moisture and light, which can potentially promote degradation.
Desiccation Store in a desiccatorFurther minimizes exposure to ambient moisture, which is a key driver of the boronic acid-boroxine equilibrium.

Q4: Can I still use my 4-Carboxy-2,5-difluorophenylboronic acid if I suspect some boroxine has formed?

A4: In many cases, yes. The boroxine can often be converted back to the boronic acid in situ during a reaction if water is present in the reaction mixture.[4] However, for reactions sensitive to precise stoichiometry, the presence of boroxine can be problematic. It is always best to characterize the material to understand the approximate ratio of boronic acid to boroxine before use.

Troubleshooting Guide: Suspected Boroxine Formation

If you suspect that your sample of 4-Carboxy-2,5-difluorophenylboronic acid has undergone dehydration, the following troubleshooting steps and analytical techniques can help you assess the extent of boroxine formation.

Visual Inspection

While not definitive, a change in the physical appearance of the solid, such as clumping or a change in texture, may indicate moisture absorption and potential dehydration.

Analytical Characterization

Several analytical techniques can be employed to differentiate between the boronic acid and its boroxine.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹¹B NMR: This is a highly informative technique. The ¹¹B NMR chemical shift for boronic acids is typically around 30 ppm, while boroxines resonate slightly downfield at approximately 33 ppm.[5]

  • ¹H NMR: The proton of the B(OH)₂ group will have a characteristic chemical shift. Upon dehydration to the boroxine, this signal will disappear.

  • ¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR can be a sensitive tool to detect different chemical environments for the fluorine atoms in the boronic acid versus the boroxine.[6]

2. Infrared (IR) Spectroscopy

  • Boronic Acid: Look for a broad O-H stretching band in the region of 3200-3600 cm⁻¹.

  • Boroxine: The formation of the boroxine will lead to the disappearance or significant reduction of the broad O-H stretch and the appearance of characteristic B-O stretching vibrations in the boroxine ring, typically in the 1300-1400 cm⁻¹ region.[7][8]

3. Mass Spectrometry (MS)

Mass spectrometry can be challenging due to the potential for in-source dehydration.[9][10] However, with appropriate methods like electrospray ionization (ESI), it may be possible to observe the molecular ion of the boronic acid. The boroxine will have a mass corresponding to three times the boronic acid minus three molecules of water.

Workflow for Investigating Suspected Dehydration

Troubleshooting_Workflow Start Suspected Dehydration of 4-Carboxy-2,5-difluorophenylboronic acid Visual Visual Inspection: Clumping or change in texture? Start->Visual NMR Perform NMR Spectroscopy (¹¹B, ¹H, ¹⁹F) Visual->NMR If yes or uncertain AnalyzeNMR Analyze NMR Data: - ¹¹B shift at ~33 ppm? - Disappearance of B(OH)₂ ¹H signal? NMR->AnalyzeNMR IR Perform IR Spectroscopy AnalyzeIR Analyze IR Data: - Reduced/absent O-H stretch? - New B-O stretches? IR->AnalyzeIR MS Perform Mass Spectrometry AnalyzeMS Analyze MS Data: - Presence of boroxine mass peak? MS->AnalyzeMS AnalyzeNMR->IR No, or for confirmation Conclusion Conclusion: Significant boroxine formation detected AnalyzeNMR->Conclusion Yes AnalyzeIR->MS No, or for further confirmation AnalyzeIR->Conclusion Yes AnalyzeMS->Conclusion Yes NoIssue Conclusion: Minimal to no boroxine detected. Proceed with experiment. AnalyzeMS->NoIssue No Remediation Remediation: - Consider in situ hydrolysis - Recrystallize from water if necessary Conclusion->Remediation Boroxine_Equilibrium BoronicAcid 3 x 4-Carboxy-2,5-difluorophenylboronic acid Boroxine Boroxine BoronicAcid->Boroxine Dehydration Boroxine->BoronicAcid Hydrolysis Water + 3 H₂O

Caption: The reversible equilibrium between boronic acid and boroxine.

By understanding the factors that influence this equilibrium and implementing proper storage and handling techniques, researchers can ensure the quality and reactivity of their 4-Carboxy-2,5-difluorophenylboronic acid for successful experimental outcomes.

References

  • Wrackmeyer, B. (1978). NMR Spectroscopy of Boron Compounds. NMR Basic Principles and Progress, 14, 1-117.
  • Gierczyk, B., Kaźmierczak, M., Schroeder, G., & Sporzyński, A. (2013). 17O NMR studies of boronic acids and their derivatives. New Journal of Chemistry, 37(4), 1086-1094.
  • De Paule, M. J., & Iovine, P. M. (2010). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(11), 1944–1953.
  • Gierczyk, B., Kaźmierczak, M., Schroeder, G., & Sporzyński, A. (2013). 17O NMR studies of boronic acids and their derivatives. New Journal of Chemistry, 37(4), 1086-1094.
  • Gierczyk, B., Kaźmierczak, M., Schroeder, G., & Sporzyński, A. (2013).
  • Korich, A. L., & Iovine, P. M. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry A, 118(33), 6433–6442.
  • Leitner, A., & Lindner, W. (2005). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing.
  • Raju, C. K., Rambabu, G., Rao, A. V. D., & Nageswara Rao, R. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(16), 6296-6304.
  • Unknown. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation.
  • Sporzyński, A., Gierczyk, B., & Szubert, K. (2020). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines.
  • Perrin, C. L., & Ohta, B. K. (2015). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer.
  • Perrin, C. L., & Ohta, B. K. (2015). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 137(42), 13586–13596.
  • Yoshino, K., et al. (2018). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride.
  • Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198.
  • Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3436.
  • Sporzyński, A., & Gierczyk, B. (2018). Dehydration of phenylboronic acid with the formation of boroxine.
  • Wikipedia. (n.d.). Boroxine. Retrieved from [Link]

  • Unknown. (n.d.). The Boroxine-Boronic Acid Equilibrium.
  • NIST. (n.d.). Boronic acid, ethyl-. NIST WebBook.
  • Reddit. (2018). Self-condensation of phenylboronic acid. r/chemistry.
  • Wang, Y., et al. (2020). Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts.
  • Wason, S. K., & Porter, R. F. (1965). Gaseous Boroxine: Infrared Spectrum and Structure. The Journal of Physical Chemistry, 69(8), 2461–2464.
  • Lee, G. H., II, Bauer, W. H., & Wiberley, S. E. (1963). FORMATION AND INFRARED CHARACTERIZATION OF BOROXINE. The Journal of Physical Chemistry, 67(8), 1742–1743.
  • Cai, J., & Chen, J. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4077–4091.
  • Su, C., & Suarez, D. L. (1995). Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. Environmental Science & Technology, 29(2), 302–311.
  • Li, Y., et al. (2014). Synthesis of end-functionalized boronic acid containing copolymers and their bioconjugates with rod-like viruses for multiple responsive hydrogels. Polymer Chemistry, 5(13), 4069-4078.
  • Higaki, K., et al. (2022). Phenylboronic acids as pH-selective ligands for arylsulfatase B: a lead for pharmacological chaperones against Maroteaux–Lamy syndrome. ChemRxiv.
  • Al-Zoubi, R. M., & Marion, O. (2022). Designing Functional and Responsive Molecules with Boronic Acids. Accounts of Chemical Research, 55(11), 1543–1555.
  • Hamann, P., et al. (2003). Process for the preparation of substituted phenylboronic acids.
  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.
  • PubChem. (n.d.). 4-Carboxy-3-fluorophenylboronic acid. Retrieved from [Link]

  • Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.
  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Tormena, C. F., et al. (2016). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 12, 2396–2405.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H and 19F NMR Interpretation of 4-Carboxy-2,5-difluorophenylboronic Acid

This guide provides a technical comparison and interpretation of the NMR spectroscopy for 4-Carboxy-2,5-difluorophenylboronic acid , a critical intermediate in medicinal chemistry used for synthesizing fluorinated biaryl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and interpretation of the NMR spectroscopy for 4-Carboxy-2,5-difluorophenylboronic acid , a critical intermediate in medicinal chemistry used for synthesizing fluorinated biaryl scaffolds via Suzuki-Miyaura coupling.[1]

[1]

Introduction: The "Dual-Warhead" Scaffold

4-Carboxy-2,5-difluorophenylboronic acid represents a "dual-warhead" building block, containing both a carboxylic acid (for amide coupling/esterification) and a boronic acid (for cross-coupling), flanked by two fluorine atoms.[1]

The presence of fluorine atoms at the 2 and 5 positions introduces specific spin-spin coupling complexities that distinguish this molecule from its non-fluorinated analogs. Correct interpretation is vital to distinguish the free acid from its dehydrated boroxine form or esterified solvolysis products.

Structural Spin System

The molecule possesses a para-difluoro substitution pattern on the benzene ring. This creates a specific spin system where protons are split not only by each other (weak para-coupling) but significantly by the fluorine nuclei (


, spin 1/2).

SpinSystem cluster_ring Aromatic Spin System C1 C1: Boronic Acid (Broadening Source) C4 C4: Carboxylic Acid (EWG) F2 F2 (Fluorine) F5 F5 (Fluorine) F2->F5 4J (Para F-F) ~10-15 Hz H3 H3 (Proton) F2->H3 3J (Ortho) ~10-12 Hz H6 H6 (Proton) F2->H6 4J (Meta) ~6-8 Hz F5->H3 4J (Meta) ~6-8 Hz F5->H6 3J (Ortho) ~10-12 Hz

Figure 1: Spin topology showing the dominant coupling pathways. Note the strong Para-Fluorine coupling (


) which is characteristic of 2,5-difluoro systems.

Experimental Protocol & Sample Preparation

Boronic acids are notorious for artifacts caused by dehydration (boroxine formation) and esterification with solvents.

Recommended Protocol:

  • Solvent Selection: Use DMSO-d6 for the primary characterization. It suppresses boroxine formation via hydrogen bonding and prevents esterification seen in alcohols.

  • Concentration: Maintain <15 mg/mL. High concentrations favor trimeric boroxine anhydrides.

  • Water Content: Ensure the solvent is dry. However, a trace of

    
     can be added to exchange broad OH protons if the aromatic region is obscured.
    

Part 1: 1H NMR Interpretation

Unlike non-fluorinated phenylboronic acids which show simple doublets (d) or triplets (t), the 2,5-difluoro substitution creates a "Doublet of Doublets" (dd) pattern for both aromatic protons due to heteronuclear coupling.

Comparative Data: Target vs. Analogs
Feature4-Carboxy-2,5-difluorophenylboronic acid 4-Carboxyphenylboronic acid (Non-F)
H3 Signal ~7.6 - 7.9 ppm (dd) ~8.0 ppm (d)
H6 Signal ~7.3 - 7.5 ppm (dd) ~7.9 ppm (d)
Coupling

(10-12 Hz) +

(6-8 Hz)

(8 Hz)
OH (Boronic) Broad singlet (8.0 - 8.5 ppm)Broad singlet
COOH Broad singlet (12.0 - 13.5 ppm)Broad singlet
Detailed Assignment Logic
  • H3 (The Downfield Proton): Located ortho to the Carboxylic Acid (C4). The -COOH group is a strong Electron Withdrawing Group (EWG), shifting this proton downfield (higher ppm). It couples strongly to F2 (ortho) and weakly to F5 (meta).

  • H6 (The Upfield Proton): Located ortho to the Boronic Acid (C1). While B(OH)2 is also an EWG, it is typically less deshielding than the carboxylic acid in DMSO. It couples strongly to F5 (ortho) and weakly to F2 (meta).

Diagnostic Check: If you see a singlet or simple doublet, you likely have the wrong regioisomer (e.g., 2,6-difluoro where protons are equivalent, or 3,5-difluoro).

Part 2: 19F NMR Interpretation

Fluorine NMR is the most robust method for purity assessment of this compound because it lacks the background noise of hydrocarbon impurities.

The "Para-F" Signature

In a 2,5-difluoro system, the two fluorine atoms are chemically non-equivalent (due to the asymmetry of C1-Boron vs C4-Carboxy) but magnetically active toward each other.

  • Signal 1 (F5, ortho to COOH): Typically -110 to -118 ppm .[1]

  • Signal 2 (F2, ortho to Boron): Typically -112 to -120 ppm .[1]

  • Coupling Pattern: You will observe complex multiplets (ddd) rather than simple singlets. This is due to:

    • 
       (Ortho/Meta proton coupling).
      
    • 
       (Para fluorine coupling, often 10-15 Hz).
      

Comparison with Isomers:

  • 2,5-Difluoro (Target): Two distinct multiplet signals.

  • 2,6-Difluoro:[1][2] Single signal (chemically equivalent fluorines).

  • 3,5-Difluoro:[1][3][4] Single signal (chemically equivalent fluorines).

Part 3: Solvent & State Comparison (Alternatives)

The choice of solvent drastically alters the observed spectra for boronic acids. This section compares the performance of the target molecule in different media.

Solvent SystemObservationSuitabilityRisk Factor
DMSO-d6 Sharp aromatic signals; visible OH peaks.[1]High (Standard) Hygroscopic; water peak may overlap aromatic region.
Methanol-d4 (MeOD) OH peaks disappear (exchange). Aromatic shifts move upfield.Medium High Risk: Forms methyl boronate esters rapidly (

), shifting peaks and confusing purity analysis.
D2O + NaOD Formation of Boronate Anion (

).[1]
Low Shifts aromatic protons significantly upfield due to anionic shielding. Useful only for solubility studies.
Visual Troubleshooting Workflow

Use this decision tree to validate your spectral data.

Troubleshooting Start Start: Acquire 1H NMR in DMSO-d6 CheckOH Are B(OH)2 protons visible (~8.0-8.5 ppm)? Start->CheckOH CheckSplitting Are aromatic protons Doublet of Doublets (dd)? CheckOH->CheckSplitting Yes Boroxine Suspect Boroxine (Anhydride) Add 1 drop D2O to hydrolyze CheckOH->Boroxine No (Broad/Missing) Isomer Suspect Wrong Isomer (e.g., 2,6-difluoro) CheckSplitting->Isomer No (Singlets/Triplets) Valid Valid Structure: Proceed to 19F NMR CheckSplitting->Valid Yes Boroxine->CheckSplitting Re-run

Figure 2: Workflow for validating the integrity of the boronic acid moiety and substitution pattern.

References

  • Gierczyk, B., et al. (2014).[5] "Influence of fluorine substituents on the NMR properties of phenylboronic acids." Magnetic Resonance in Chemistry, 52(5), 202-213.

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][6] (Standard text for Boronic Acid characterization).

  • Reich, H. J. (2024). "BIRD and PSYCHE Methods for 1H-19F Coupling Analysis." University of Wisconsin-Madison / ACS Organic Chemistry Data.[1]

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organic Process Research & Development, 20(3), 661-667.

Sources

Comparative

Infrared (IR) spectroscopy characteristic bands for carboxy-fluorophenylboronic acids

Executive Summary Carboxy-fluorophenylboronic acids (CFPBAs) represent a specialized class of "warhead" intermediates used in the synthesis of proteasome inhibitors (e.g., Bortezomib analogs) and reversible covalent suga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carboxy-fluorophenylboronic acids (CFPBAs) represent a specialized class of "warhead" intermediates used in the synthesis of proteasome inhibitors (e.g., Bortezomib analogs) and reversible covalent sugar sensors. Their dual-functionality—combining the reversible covalent binding of boronic acids with the solubility and conjugation potential of carboxylic acids—makes them valuable but analytically challenging.

The Analytical Challenge: The primary difficulty in characterizing CFPBAs via Infrared (IR) Spectroscopy is the "Spectral Congestion" caused by overlapping signals:

  • Hydrogen Bonding: Both boronic and carboxylic acids exhibit broad O-H stretching, masking one another.

  • Dehydration Artifacts: Boronic acids spontaneously dehydrate to form boroxines (cyclic anhydrides). Distinguishing the pure free acid from the boroxine impurity is the critical quality control (QC) step.

  • Fingerprint Overlap: The C-F stretch (1200–1250 cm⁻¹) often obscures the C-O or B-O modes.

This guide provides a definitive spectral breakdown to distinguish the Target Free Acid from its Boroxine Impurity and Isomeric Alternatives .

Part 1: The Spectral Landscape (Mechanism & Causality)

To interpret the spectrum, one must deconstruct the vibrational modes of the three functional components.

The Boronic Acid Moiety ( )
  • 
     Stretch (3200–3450 cm⁻¹):  In the free acid, this appears as a broad, intense band due to intermolecular hydrogen bonding.
    
  • 
     Asymmetric Stretch (1330–1380 cm⁻¹):  This is the diagnostic "fingerprint" for the boronic acid. It is typically strong and broad.
    
  • Boroxine Indicator: Upon dehydration, the broad O-H band diminishes, and the B-O stretch shifts and intensifies, often accompanied by a new ring deformation band around 600–700 cm⁻¹ .

The Carboxylic Acid Moiety ( )
  • 
     Carbonyl Stretch (1680–1720 cm⁻¹):  The most reliable anchor point. It is sharp and intense.
    
    • Isomer Shift: In ortho-substituted isomers (e.g., 2-fluoro-4-carboxyphenylboronic acid), intramolecular H-bonding between the fluorine/boron and the carboxyl group can shift this frequency lower (~1680 cm⁻¹).

  • 
     Stretch (1280–1300 cm⁻¹):  Often overlaps with the B-O region.
    
The Fluorine Substituent ( )
  • 
     Aromatic Stretch (1200–1250 cm⁻¹):  A strong, sharp band. While useful for confirming the presence of fluorine, it complicates the integration of the B-O region.
    

Part 2: Comparative Analysis

Comparison A: Target Free Acid vs. Boroxine Impurity

This is the most critical comparison for purity. Boronic acids exist in a dynamic equilibrium with their anhydride (boroxine) forms.

Spectral FeatureTarget: Free Boronic Acid (Pure)Impurity: Boroxine (Dehydrated)Diagnostic Action
O-H Region (3200-3500 cm⁻¹)Very Broad / Strong (Doublet often visible)Weak / Absent (Residual H₂O only)Primary QC Check: If this region is flat, your sample has dehydrated.
C=O[1][2][3] Region (1680-1720 cm⁻¹)Sharp, StrongSharp, Strong (Minimal change)Use as an internal standard for normalization.
B-O Region (1300-1400 cm⁻¹)Broad, centered ~1340 cm⁻¹Sharper, often shifted to ~1350-1380 cm⁻¹Look for shape change (narrowing) indicating ring formation.
Boroxine Ring (600-750 cm⁻¹)AbsentNew Band ~700-730 cm⁻¹ Secondary QC Check: Specific to the B3O3 ring deformation.
Comparison B: Isomeric Differentiation (Ortho vs. Meta/Para)

The position of the Fluorine relative to the Boronic Acid affects the spectrum via electronic and steric effects.

  • Ortho-Fluoro (2-F): High probability of intramolecular H-bonding (

    
    ).
    
    • Effect: Broadening of O-H bands; slight redshift of C=O.

  • Meta/Para-Fluoro (3-F, 4-F): Dominated by intermolecular H-bonding (dimers).

    • Effect: Sharper C=O bands; standard aromatic substitution patterns in the fingerprint region (800–900 cm⁻¹).

Part 3: Visualization of Dynamics

Diagram 1: The Dehydration Equilibrium & QC Decision Tree

This diagram illustrates the chemical pathway between the acid and boroxine, and the decision logic for the researcher.

DehydrationQC Acid Free Boronic Acid (Target Product) Broad O-H, No Ring Band Equilibrium Dynamic Equilibrium (Heat/Vacuum/Desiccation) Acid->Equilibrium - 3 H₂O QC_Step IR Analysis Step Acid->QC_Step Boroxine Boroxine (Anhydride) (Impurity) Loss of O-H, New Band ~700cm⁻¹ Equilibrium->Boroxine Boroxine->Equilibrium + 3 H₂O Boroxine->QC_Step Action_Rehydrate Action: Recrystallize in Aq. Solvent QC_Step->Action_Rehydrate Boroxine Bands Detected Action_Pass Action: Release Lot QC_Step->Action_Pass Strong O-H / No Ring Band

Caption: Chemical equilibrium between Free Acid and Boroxine, mapped to QC decision logic.

Part 4: Experimental Protocol (Self-Validating)

Objective: Obtain a spectrum that accurately reflects the bulk material state without inducing dehydration during sample prep.

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is superior to KBr pellets for boronic acids because the high pressure of KBr pellet formation can mechanically induce dehydration (mechanochemistry).

Step-by-Step Workflow:

  • System Blanking:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

    • Collect a background spectrum (air) to remove atmospheric H₂O/CO₂ lines. Critical: Atmospheric H₂O overlaps with the O-H region of the boronic acid.

  • Sample Loading:

    • Place ~5 mg of the solid CFPBA powder onto the crystal.

    • Validation Check: Ensure the powder covers the "active eye" of the crystal completely.

  • Compression (The "Goldilocks" Zone):

    • Apply pressure using the anvil.

    • Caution: Do not over-torque. Excessive pressure generates localized heat, which can convert the surface layer of the acid into boroxine, giving a false impurity result.

    • Target: Stop tightening when the signal amplitude at 1700 cm⁻¹ (C=O) reaches 0.5–0.8 Absorbance units.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64 (to improve Signal-to-Noise ratio in the fingerprint region).

  • Data Processing:

    • Apply ATR correction (if quantitative comparison to transmission library data is needed).

    • Baseline correct only if necessary; excessive correction can distort the broad O-H band.

Diagram 2: Spectral Feature Mapping

A logic map for assigning bands in the complex 1200–1400 cm⁻¹ region.

SpectralAssignment Region Congested Region (1200 - 1400 cm⁻¹) CF C-F Stretch (~1220 cm⁻¹) Sharp, Unaffected by Hydration Region->CF BO B-O Asym. Stretch (~1340 cm⁻¹) Broad, Sensitive to Hydration Region->BO CO C-O (Carboxyl) (~1280 cm⁻¹) Medium Intensity Region->CO BO->CF Potential Overlap

Caption: Deconvolution of the "Fingerprint" region where C-F, B-O, and C-O signals overlap.

Part 5: Summary Data Table

Functional GroupVibration ModeWavenumber (cm⁻¹)Intensity/ShapeNotes
Hydroxyl (Boronic)

3200 – 3450Strong, Very BroadDisappears in Boroxine form.
Hydroxyl (Carboxy)

2500 – 3000Broad, "Hump"Often underlies C-H stretches.
Carbonyl

1680 – 1720Strong, SharpLower freq if intramolecular H-bonded.
Aromatic Ring

1580 – 1610Medium, SharpTypical aromatic doublet.
Boron-Oxygen

1330 – 1380Strong, BroadDiagnostic for boronic acid.
Carbon-Fluorine

1200 – 1250Strong, SharpPosition varies with ortho/meta/para.
Boroxine Ring Ring Def.600 – 750MediumOnly present in dehydrated samples.

References

  • Storey, A. et al. (2025). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials. ACS Publications. [Link]

  • NIST Chemistry WebBook. Infrared Spectra of Phenylboronic Acid. National Institute of Standards and Technology.[4][5][6][7] [Link]

  • Faniran, J. & Shurvell, H.F. (1968).[8] Infrared spectra of phenylboronic acid (normal and deuterated). Canadian Journal of Chemistry.[9] [Link]

  • Brewer, S.H. et al. (2004).[7] Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer. NIST/ACS. [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Differentiation of Functional Groups. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Carboxy-2,5-difluorophenylboronic Acid

In the fast-paced environments of pharmaceutical research and drug development, the lifecycle of a chemical intermediate extends far beyond its role in a reaction flask. The responsible management of chemical waste is no...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environments of pharmaceutical research and drug development, the lifecycle of a chemical intermediate extends far beyond its role in a reaction flask. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. 4-Carboxy-2,5-difluorophenylboronic acid, a valuable building block in medicinal chemistry, requires meticulous handling from reception to disposal. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and an understanding of its chemical nature. Our objective is to empower researchers with the knowledge to manage this waste stream confidently and safely, ensuring that the final step of their experimental workflow is as precise as the first.

Hazard Assessment: Understanding the "Why" Behind the Procedure

4-Carboxy-2,5-difluorophenylboronic acid and its structural analogs are classified as hazardous substances. The imperative to handle them as such stems from their inherent chemical properties. The primary hazards associated with this class of compounds are irritant in nature.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), similar phenylboronic acid derivatives consistently exhibit the following hazard profile.[1][2][3][4][5] Adherence to proper disposal protocols is not just a matter of compliance but a direct measure to mitigate these risks for all laboratory personnel.

Table 1: GHS Hazard Profile for Phenylboronic Acid Derivatives

Hazard CategoryGHS Hazard StatementDescription
Skin Corrosion/IrritationH315: Causes skin irritationContact can lead to redness, itching, and inflammation.[2][3][4][5]
Serious Eye Damage/IrritationH319: Causes serious eye irritationDirect contact with eyes can result in significant, potentially damaging, irritation.[2][3][4][5]
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation of dust can irritate the respiratory tract, leading to coughing and discomfort.[1][3][5]

These classifications mandate that 4-Carboxy-2,5-difluorophenylboronic acid must never be disposed of via standard trash or sewer systems.[6][7] Such actions are illegal and pose a significant threat to environmental and public health.[6] All waste materials, including the pure compound, solutions, and contaminated labware, must be collected and managed as regulated hazardous waste.[7][8]

Core Directive: The Cardinal Rules of Disposal

Before delving into specific procedures, it is crucial to internalize the foundational principles of hazardous waste management in a laboratory setting.

  • Segregation is Paramount: Never mix incompatible waste streams. Boronic acid waste should be kept separate from strong oxidizers, bases, or other reactive chemicals to prevent unforeseen reactions within the waste container.[9]

  • Containers Must Be Compatible and Sealed: Waste must be collected in sturdy, leak-proof containers that are chemically resistant to the waste. Containers must be kept tightly sealed except when actively adding waste.[8][10]

  • Labeling is Non-Negotiable: All hazardous waste containers must be clearly and accurately labeled from the moment the first drop of waste is added. Labels must include the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Irritant").[8][11]

  • Consult Your EHS Department: Every institution has an Environmental Health and Safety (EHS) department that dictates the specific protocols for waste pickup and disposal. Always follow your local guidelines.[7]

Step-by-Step Disposal Protocols

The following protocols provide a systematic approach to managing waste generated from the use of 4-Carboxy-2,5-difluorophenylboronic acid. This workflow is designed to ensure safety and compliance at every stage.

Protocol 3.1: Unused or Expired Solid Compound
  • Container Preparation: Obtain a designated, sealable hazardous waste container for solid chemical waste from your EHS-approved stock.

  • Labeling: Immediately affix a hazardous waste label to the container. Fill in all required information, listing "4-Carboxy-2,5-difluorophenylboronic acid" as the primary constituent.

  • Transfer: Inside a chemical fume hood, carefully transfer the unwanted solid chemical into the labeled waste container.

  • Sealing: Securely seal the container.

  • Storage: Store the container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[8]

Protocol 3.2: Contaminated Solid Waste

This category includes items such as contaminated weigh boats, gloves, bench paper, and silica gel from chromatography.

  • Collection: All solid materials that have come into direct contact with 4-Carboxy-2,5-difluorophenylboronic acid must be collected as hazardous waste.[11]

  • Containerization: Place these items into the same solid hazardous waste container described in Protocol 3.1. Do not overfill the container.

  • Closure and Storage: Keep the container sealed when not in use and store it in the designated satellite accumulation area.

Protocol 3.3: Liquid Waste (Aqueous or Organic Solutions)
  • Container Selection: Use a dedicated, sealable, and chemically compatible container for liquid hazardous waste. For organic solvents, this is often the original solvent bottle.

  • Labeling: Affix a hazardous waste label and list all chemical constituents, including solvents and the boronic acid, with estimated concentrations.

  • Transfer: Using a funnel, carefully pour the liquid waste into the container inside a chemical fume hood.

  • Sealing and Storage: Tightly cap the container immediately after adding waste. Store in secondary containment within your satellite accumulation area to prevent spills.[8]

Protocol 3.4: Decontamination of "Empty" Containers and Glassware

An "empty" container that held 4-Carboxy-2,5-difluorophenylboronic acid is not truly empty and must be decontaminated before disposal.

  • Initial Rinse (Triple Rinse Method): The first rinse of the container or glassware must be performed with a suitable solvent (e.g., methanol, acetone). This first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste (see Protocol 3.3).[8]

  • Subsequent Rinses: Perform two additional rinses. Depending on institutional policy, these subsequent rinsates may also need to be collected as hazardous waste. Consult your EHS department for specific guidance.

  • Final Disposal: Once thoroughly rinsed and air-dried in a fume hood, the container's label must be completely defaced or removed. The clean glassware can then be placed in the appropriate laboratory glass disposal box.[8]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste related to 4-Carboxy-2,5-difluorophenylboronic acid.

Caption: Decision workflow for disposal of 4-Carboxy-2,5-difluorophenylboronic acid waste.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.

  • Alert and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don PPE: If you are trained and it is safe to do so, don the appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is a common choice).[2]

  • Containment: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. For a liquid spill, surround the area with absorbent pads or booms.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and your institution's EHS department, regardless of the spill's size.[7]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your institution remains in full compliance with waste disposal regulations.

References

  • PubChem. (n.d.). 4-Carboxy-3-fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Dihydroxy(phenyl)borane. Retrieved from [Link]

  • PubChem. (n.d.). 3-Carboxy-4-fluorophenylboronic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). SID 87559518. National Center for Biotechnology Information. Retrieved from [Link]

  • Washington State Department of Health. (2023). School Science Safety | Disposal of Hazardous Waste. YouTube. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Department of Veterans Affairs. (2023). SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). Retrieved from [Link]

  • PubChem. (n.d.). 4-Carboxy-3-fluorobenzeneboronic acid pinacol ester. National Center for Biotechnology Information. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]

  • University of Oklahoma Health Sciences Center. (2025). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]

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